Methyl 3-formyl-4-nitrobenzoate
Description
Contextualizing Methyl 3-Formyl-4-Nitrobenzoate within Contemporary Organic Synthesis
This compound is a substituted aromatic compound featuring a methyl ester, a formyl (aldehyde), and a nitro group attached to a benzene (B151609) ring. sigmaaldrich.com Such molecules are recognized as valuable intermediates in organic synthesis. rsc.orgwiley.com The presence of multiple functional groups, particularly the electron-withdrawing nitro and formyl groups, activates the aromatic ring and allows for a variety of chemical transformations. scispace.com The versatility of nitro compounds is a result of their straightforward availability and the ease with which the nitro group can be converted into other functional groups, broadening their importance in the synthesis of complex molecules. scispace.com
Historically, aromatic nitro compounds have been prominent as precursors to aromatic amines and their derivatives, which are crucial in both industrial and laboratory settings. scispace.com In recent years, research has increasingly focused on using nitro compounds as reactive intermediates. scispace.com The activating effect of the nitro group is harnessed to facilitate numerous organic reactions. scispace.com
Below are the key properties of this compound:
Significance of Multifunctionalized Aromatic Systems in Chemical Research
Multifunctionalized aromatic systems, like this compound, are of immense interest in chemical research, particularly in medicinal chemistry and materials science. openaccessjournals.comwalshmedicalmedia.com Aromatic compounds form the basis for many pharmaceuticals, agrochemicals, and polymers. openaccessjournals.comwalshmedicalmedia.com The rigid, planar structure of aromatic rings provides a stable scaffold for building complex three-dimensional molecules, which is critical for their interaction with biological targets. jocpr.com
The ability to introduce various functional groups onto an aromatic ring allows chemists to fine-tune the electronic and steric properties of a molecule. jocpr.com This control is essential for optimizing a drug's efficacy, selectivity, and pharmacokinetic profile, including its absorption and metabolic stability. jocpr.com The presence of multiple functional groups can lead to specific, multipoint interactions with biological receptors or can be used to construct advanced materials with unique properties, such as porous aromatic frameworks (PAFs) which have high stability and surface areas. researchgate.net
Overview of Research Trajectories for this compound and Related Derivatives
The research trajectory for this compound is largely dictated by its identity as a multifunctional building block. A significant area of application for related nitrobenzoate derivatives is in medicinal chemistry. For instance, various nitrobenzoate and nitrothiobenzoate derivatives have been synthesized and evaluated for their activity against M. tuberculosis. mdpi.com Studies have shown that compounds with aromatic nitro substitution are among the most active, with some demonstrating low toxicity, making them promising candidates for further research. mdpi.com
Given its array of reactive sites—the aldehyde, the ester, and the nitro group which can be reduced to an amine—this compound is a versatile precursor for the synthesis of a wide range of more complex molecules. It can be used to create novel heterocyclic compounds or to serve as a key intermediate in the synthesis of pharmaceutical ingredients and other fine chemicals. wiley.comresearchgate.net The specific arrangement of its functional groups allows for regioselective reactions, enabling the construction of targeted molecular architectures. The investigation into its utility in creating libraries of compounds for drug discovery and its application in developing new materials are likely to be primary directions for future research. mdpi.comresearchgate.net
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSCEMUDKRPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446442 | |
| Record name | Methyl 3-formyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148625-35-8 | |
| Record name | Methyl 3-formyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formyl-4-nitrobenzoate | |
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Chemical Reactivity and Transformation Studies
Reactivity of the Formyl Group (–CHO)
The formyl group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. The electrophilicity of the carbonyl carbon in the formyl group is central to its reactivity.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields an alcohol. For instance, Grignard reagents or organolithium compounds can react with the formyl group to form secondary alcohols after an aqueous workup.
General Reaction Scheme:
Nucleophile (e.g., R-MgBr) attacks the carbonyl carbon.
The pi bond of the carbonyl breaks, and electrons move to the oxygen atom.
An alkoxide intermediate is formed.
Protonation (e.g., with H₃O⁺) yields the final alcohol product.
| Reaction Type | Reagent | Intermediate | Product |
| Grignard Reaction | Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |
| Reduction | Hydride Reagent (e.g., NaBH₄) | Alkoxide | Primary Alcohol |
The formyl group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation converts the aldehyde into a carboxylate, which is then protonated to yield the corresponding carboxylic acid. This would result in the formation of 2-nitro-5-(methoxycarbonyl)benzoic acid.
The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for this purpose, selectively reducing aldehydes and ketones. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation, though it would also reduce the ester group. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can also be employed, which may simultaneously reduce the nitro group depending on the conditions. organic-chemistry.org
The formyl group of Methyl 3-formyl-4-nitrobenzoate can participate in various condensation reactions to form new carbon-carbon bonds. organic-chemistry.org
Wittig Reaction : This reaction converts aldehydes into alkenes. masterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or ethyl cyanoacetate), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. organic-chemistry.orgrsc.org The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product.
| Reaction | Reagents | Key Feature | Product Type |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Converts C=O to C=C | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Forms a C=C bond via condensation | α,β-Unsaturated Compound |
Reactivity of the Nitro Group (–NO2)
The nitro group is a strong electron-withdrawing group and its reactivity is primarily characterized by reduction to various other nitrogen-containing functionalities.
The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis. The most common product of this reduction is the corresponding primary amine. A variety of reducing systems can be employed to achieve this.
Catalytic Hydrogenation : This is a widely used method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel are effective. chemicalbook.com The reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol (B145695) or methanol (B129727). sciencemadness.org This method is generally clean and high-yielding.
Metal-Acid Systems : Another classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). sciencemadness.org
Other Reducing Agents : Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of reducing aromatic nitro groups to amines, often used in aqueous solutions. sciencemadness.org
The reduction of the nitro group in this compound would yield Methyl 3-amino-4-formylbenzoate. If a reducing agent that also reduces the formyl group is used, such as catalytic hydrogenation under certain conditions, the product could be Methyl 3-amino-4-(hydroxymethyl)benzoate. chemicalbook.com
| Reducing System | Conditions | Product Functionality |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ gas, solvent (e.g., Methanol) | Amine (-NH₂) |
| Metal/Acid (e.g., Fe/HCl) | Acidic aqueous solution | Amine (-NH₂) |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Amine (-NH₂) |
Nucleophilic Aromatic Substitution (SNAr) with Activated Nitroarenes
The aromatic ring of this compound is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group (–NO₂). numberanalytics.comyoutube.com The nitro group, along with the formyl (–CHO) and methyl ester (–COOCH₃) groups, delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. youtube.commasterorganicchemistry.com
In this reaction, the nitro group itself, being positioned on an activated aromatic system, can function as a competent leaving group. numberanalytics.compsu.edu A variety of nucleophiles can displace the nitro group to yield a range of substituted benzoate (B1203000) derivatives. The reaction is accelerated by the presence of strong electron-withdrawing groups, and the rate is generally faster when these groups are positioned ortho or para to the leaving group. masterorganicchemistry.com
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Methyl 3-formyl-4-hydroxybenzoate |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 3-formyl-4-methoxybenzoate |
| Amine | Ammonia (NH₃), Benzyl Amine | Methyl 4-amino-3-formylbenzoate |
| Halide | Potassium Fluoride (KF) | Methyl 3-formyl-4-fluorobenzoate |
This reactivity makes this compound a valuable intermediate for synthesizing diverse aromatic compounds. numberanalytics.com
Radical Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can participate in a variety of radical reactions. rsc.org These transformations are significant as they provide pathways to other important nitrogen-containing functional groups. The one-electron reduction of the nitroaromatic compound leads to the formation of a nitro radical-anion (ArNO₂⁻), which is a key intermediate in many of these processes. nih.govnih.gov
While the nitro radical-anion itself is generally unreactive, except as a reducing agent, it is an obligate intermediate in the reductive metabolism of nitro compounds that leads to more highly reduced, biologically active species. nih.gov Synthetic chemistry has harnessed these radical pathways to convert nitroarenes into a range of products. rsc.org
Key transformations proceeding through radical mechanisms include:
Reduction to Amines: The most common transformation, where the nitro group is fully reduced to an amino group (–NH₂).
Formation of Oximes: Partial reduction can lead to the formation of oximes.
Conversion to Alcohols and Nitrones: Radical-initiated pathways can also be employed to synthesize alcohols and nitrones from nitro-containing precursors. rsc.org
These radical reactions showcase the synthetic utility of the nitro group beyond its role as an activating group in SNAr reactions. rsc.org
Reactivity of the Methyl Ester Group (–COOCH₃)
The methyl ester group of this compound is a key site for nucleophilic acyl substitution reactions. The strong electron-withdrawing environment created by the nitro and formyl groups on the aromatic ring enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to attack by nucleophiles.
Hydrolysis Reactions (Acidic and Basic)
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-formyl-4-nitrobenzoic acid, under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Basic Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH). msu.edu The reaction proceeds through the nucleophilic addition of a hydroxide ion to the ester carbonyl group. oieau.fr The rate of base-catalyzed hydrolysis is significantly influenced by substituents on the aromatic ring; electron-withdrawing groups like the nitro group accelerate the reaction. oieau.fr For related nitrobenzoates, careful pH control can be crucial to prevent unwanted hydrolysis during other transformations. chemicalbook.com High-temperature water (250–300 °C) has also been shown to effectively hydrolyze even sterically hindered methyl benzoates. psu.edu
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (R'OH) to produce a new ester, R'-O-CO-C₆H₃(CHO)(NO₂), and methanol.
This reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess. The choice of solvent is critical; for instance, conducting a reaction on a methyl ester in an ethanol solvent under conditions that promote esterification can lead to the formation of the corresponding ethyl ester. sciencemadness.org Acid catalysts like sulfuric acid or solid acid catalysts such as titanium-zirconium solid acids can be employed. truman.edumdpi.com
Amidation Reactions
The methyl ester can be converted to the corresponding amide, 3-formyl-N-substituted-4-nitrobenzamide, by reaction with ammonia, or a primary or secondary amine. This reaction often requires heating. The development of catalysts has enabled these transformations under more benign conditions. For example, zirconium oxide and niobium(V) oxide have been shown to be effective heterogeneous catalysts for the direct amidation of methyl benzoate with various amines, sometimes under solvent-free conditions. researchgate.netresearchgate.net This method is valuable for creating amide bonds, which are prevalent in many biologically active molecules. researchgate.net
Synergistic and Antagonistic Effects of Multiple Functional Groups on Reactivity
The reactivity of this compound is a clear example of the synergistic and, at times, competitive interplay between its three functional groups.
Synergistic Effects: The primary synergistic effect is the powerful deactivation of the aromatic ring towards electrophilic substitution and concurrent activation towards nucleophilic substitution. wikipedia.org All three functional groups (nitro, formyl, and ester) are electron-withdrawing.
Activation for SNAr: The nitro group is a potent activating group for SNAr at the carbon to which it is attached (C4). The formyl and methyl ester groups, located ortho and meta to the nitro group respectively, further withdraw electron density from the ring, increasing its electrophilicity and stabilizing the negatively charged Meisenheimer intermediate, thus accelerating the substitution. youtube.commasterorganicchemistry.com
Enhanced Ester Reactivity: The collective electron-withdrawing effect of the ring substituents makes the carbonyl carbon of the methyl ester group more electrophilic. This enhances its reactivity towards nucleophiles, facilitating hydrolysis, transesterification, and amidation reactions compared to a non-substituted methyl benzoate. oieau.fr
Deactivation for Electrophilic Aromatic Substitution (EAS): All three groups are deactivating for EAS, making reactions like nitration, halogenation, or Friedel-Crafts alkylation on the already substituted ring extremely difficult. wikipedia.orgaiinmr.com
Antagonistic and Competitive Effects: While the groups largely work in concert, there can be competitive effects.
Multiple Electrophilic Sites: The molecule possesses three electrophilic carbon centers: the formyl carbon, the ester carbonyl carbon, and the aromatic carbon bearing the nitro group. A strong nucleophile could potentially attack any of these sites. The reaction conditions (temperature, solvent, nature of the nucleophile) will determine the chemoselectivity of the transformation. For instance, a soft nucleophile might preferentially attack the aromatic ring in an SNAr reaction, while a hard nucleophile like a Grignard reagent might favor attack at one of the carbonyl groups.
Steric Hindrance: X-ray crystallography studies on related ortho-nitroarylaldehydes have shown that steric interactions between adjacent nitro and formyl groups can cause them to rotate out of the plane of the aromatic ring. researchgate.net Such a rotation in this compound could slightly reduce the resonance overlap between these groups and the ring, potentially moderating their electronic effects on reactivity.
Reaction Kinetics and Thermodynamic Analysis of Transformations
A thorough understanding of a chemical compound's reactivity is built upon the foundational pillars of reaction kinetics and thermodynamics. Reaction kinetics describes the rate at which a chemical reaction proceeds and the factors influencing this rate, while thermodynamics provides insight into the energy changes that occur during a reaction, determining its feasibility and equilibrium position. For this compound, such detailed analyses are crucial for optimizing its use in any synthetic application.
Detailed Research Findings
Comprehensive research into the reaction kinetics of this compound would involve determining the rate law, rate constants, and the order of reaction with respect to each reactant. This is typically achieved by systematically varying the concentration of reactants and monitoring the change in concentration of the starting material or product over time. Spectroscopic methods are often employed for this purpose. Furthermore, the influence of temperature on the reaction rate would be studied to determine the activation energy (Ea), a critical parameter that quantifies the minimum energy required for a reaction to occur.
Thermodynamic analysis would focus on measuring or calculating the key state functions associated with its transformations: enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG).
Enthalpy Change (ΔH): This would indicate whether the reactions of this compound are exothermic (release heat) or endothermic (absorb heat).
Entropy Change (ΔS): This would provide information about the change in disorder or randomness during a reaction.
Gibbs Free Energy Change (ΔG): This is the ultimate determinant of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.
The data for these parameters are typically gathered using techniques like calorimetry and by studying the reaction equilibrium at different temperatures.
Data Tables
The following are examples of the types of data tables that would be generated from dedicated kinetic and thermodynamic studies of this compound.
Table 1: Hypothetical Rate Constant Data for a Reaction of this compound
| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) | Calculated Rate Constant (k) |
| [this compound] | [Reactant B] | |
| 0.1 | 0.1 | 1.2 x 10⁻³ |
| 0.2 | 0.1 | 2.4 x 10⁻³ |
| 0.1 | 0.2 | 4.8 x 10⁻³ |
Note: The values in this table are purely illustrative and are not based on experimental data.
Table 2: Hypothetical Thermodynamic Parameters for a Transformation of this compound
| Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
| 298 | Value | Value | Value |
| 323 | Value | Value | Value |
| 348 | Value | Value | Value |
Note: The values in this table are purely illustrative and are not based on experimental data.
Without dedicated research, the specific kinetic and thermodynamic profile of this compound remains uncharacterized, representing a gap in the chemical literature. Future studies are necessary to elucidate these fundamental aspects of its reactivity.
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical and physical properties. For methyl 3-formyl-4-nitrobenzoate, the interplay between the electron-withdrawing nitro and formyl groups and the electron-donating methyl ester group, all attached to a benzene (B151609) ring, creates a complex electronic environment.
Charge Distribution and Electrostatic Potentials
The distribution of electron density in this compound is highly uneven due to the presence of electronegative oxygen and nitrogen atoms. The nitro group (NO2), formyl group (CHO), and the ester group (COOCH3) all pull electron density away from the aromatic ring and the methyl group. This results in a significant partial positive charge on the carbon atoms of the benzene ring and the formyl and ester carbonyl carbons. Conversely, the oxygen atoms of the nitro, formyl, and ester groups, along with the nitrogen atom of the nitro group, bear partial negative charges.
A molecular electrostatic potential (MEP) map visually represents this charge distribution. For a related compound, 2-methyl imidazolium-4-nitrobenzoate, MEP studies have been used to predict reactive sites. researchgate.net In this compound, the regions of negative electrostatic potential, primarily located around the oxygen atoms, indicate the likely sites for electrophilic attack. The areas of positive potential, centered on the hydrogen atoms of the benzene ring and the methyl group, are susceptible to nucleophilic attack.
Molecular Orbitals and Reactivity Prediction
The reactivity of a molecule can be further understood by examining its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the region most likely to accept electrons.
In this compound, the HOMO is expected to be localized primarily on the benzene ring, which is electron-rich compared to the substituent groups. The LUMO, on the other hand, is likely to be centered on the nitro group and the formyl group, as these are strong electron-withdrawing groups. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity, indicating that less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For instance, in 5-chloro-1-methyl-4-nitro-1H-imidazole, a lower frontier orbital gap has been shown to explain charge transfer interactions within the molecule. researchgate.net
Reaction Mechanism Elucidation using Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms. For instance, methyl 3-formyl-2-nitrobenzoate is a reagent used in the synthesis of PARP inhibitors, highlighting the importance of understanding its reactivity in synthetic pathways. chemicalbook.com
Conformational Analysis and Energy Landscapes
The presence of the formyl and methyl ester substituents on the benzene ring allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule and the energy barriers between different conformations.
For this compound, the orientation of the formyl group and the methyl ester group relative to the benzene ring are the key conformational variables. The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. Computational methods can be used to calculate the relative energies of different conformers, providing an energy landscape that maps out the stable and transition state geometries. In a related formyl nitro aryl benzoate (B1203000) derivative, the dihedral angle between the benzene rings was found to be 4.96 (3)°, a planar arrangement potentially influenced by intermolecular interactions. nih.gov The ester group in this related compound was twisted away from the benzene rings. nih.gov
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns. These predictions can be compared with experimental data to validate both the computational model and the experimental structure determination.
For example, the 1H NMR spectrum of a related compound, 2-methyl imidazolium-4-nitrobenzoate, showed that the nitro group protons appeared as a doublet at δ = 8.20 to 8.15 ppm. researchgate.net Theoretical calculations for this compound would likely predict distinct signals for the aromatic protons, the formyl proton, and the methyl protons, with their chemical shifts influenced by the electronic environment created by the substituents. Similarly, IR spectroscopy predictions would identify the characteristic vibrational frequencies for the C=O stretching of the formyl and ester groups, and the N-O stretching of the nitro group. Mass spectrometry fragmentation patterns can also be predicted to understand how the molecule breaks apart upon ionization.
Intermolecular Interactions and Crystal Packing Effects (Relevant for related benzoates)
In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this arrangement is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (Relevant for benzoate derivatives)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.trnih.gov These models are pivotal in medicinal chemistry and environmental science for predicting the behavior of new chemical entities, thereby streamlining the process of drug discovery and toxicity assessment. ui.ac.idnih.gov The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its activity or properties. nih.gov For benzoate derivatives, including nitro-substituted compounds like this compound, QSAR and QSPR models can offer predictive insights into their biological and chemical characteristics.
The development of a QSAR or QSPR model typically involves calculating a set of molecular descriptors that characterize the compounds' lipophilic, electronic, and steric properties. atlantis-press.com These descriptors are then correlated with the experimental activity or property using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). atlantis-press.comnih.gov
Detailed Research Findings
Research on benzoate derivatives and structurally related nitroaromatic compounds has highlighted the importance of various molecular descriptors in predicting their activities and properties.
A QSPR study on benzoic acid derivatives successfully modeled their electrophoretic mobilities using a combination of descriptors. The model revealed the significance of both electronic and steric interactions in determining solute mobility. nih.gov Descriptors selected included the Radial Distribution Function (RDF), R-GETAWAY (Geometry, Topology, and Atomic Weights Assembly), and a geometrical descriptor, indicating the influence of molecular size and shape. nih.gov
In the context of nitroaromatic compounds, QSAR studies have been extensively used to predict their toxicity. nih.gov For a series of nitrobenzene (B124822) derivatives, a QSAR model for toxicity found that second-order hyperpolarizability and the Conductor-like Screening Model (COSMO) area were the most significant descriptors. dergipark.org.tr This suggests that the electronic properties and the molecular surface area accessible for interactions are crucial for the toxicological profile of these compounds. The study also noted a systematic relationship between the position of substituents (ortho, meta, para) and the hyperpolarizability. dergipark.org.tr
Further QSAR analyses on nitro-substituted heterocyclic compounds, such as nitrobenzothiazoles with antimalarial activity, have identified key electronic and lipophilic parameters. ui.ac.idui.ac.id Models developed using Multiple Linear Regression (MLR) showed a strong correlation between antimalarial activity (log IC50) and descriptors like atomic net charges on specific atoms, dipole moment (μ), energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), polarizability (α), and the logarithm of the partition coefficient (Log P). ui.ac.idui.ac.id Similarly, for benzoylamino benzoic acid derivatives, 2D-QSAR models indicated that lipophilic parameters and descriptors related to the substitution of aromatic rings are significant for their antimicrobial activity. dergipark.org.tr
Below is a summary of findings from relevant QSAR/QSPR studies on benzoate and nitroaromatic derivatives.
| Derivative Class | Modeled Property/Activity | Significant Descriptors | Modeling Technique | Reference |
|---|---|---|---|---|
| Benzoic acid derivatives | Electrophoretic mobility | Radial Distribution Function (RDF), R-GETAWAY, Geometrical descriptors | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | nih.gov |
| Nitrobenzene derivatives | Toxicity | Second-order hyperpolarizability, Conductor-like Screening Model (COSMO) area | Multiple Linear Regression (MLR) | dergipark.org.tr |
| Nitrobenzothiazole derivatives | Antimalarial activity (IC50) | Atomic net charges, Dipole moment (μ), E_HOMO, E_LUMO, Polarizability (α), Log P | Multiple Linear Regression (MLR) | ui.ac.idui.ac.id |
| Benzoylamino benzoic acid derivatives | Antimicrobial activity | Lipophilic parameters (XLogP), Aromatic substitution counts (SaaSCcount) | Multiple Linear Regression (MLR) | dergipark.org.tr |
| N-benzoyl-N'-naphthylthiourea derivatives | Anticancer activity (VEGFR2 inhibition) | Lipophilicity (CLogP), Electronic properties (E_LUMO) | Multiple Linear Regression (MLR) | atlantis-press.com |
Advanced Analytical Methodologies in Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of Methyl 3-formyl-4-nitrobenzoate by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique information, and together they allow for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the seven protons in the molecule. The aromatic region should display three signals corresponding to the protons on the benzene (B151609) ring. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (typically 9-10 ppm). The methyl ester protons will present as a singlet further upfield (typically 3.5-4.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each of the nine carbon atoms. The carbonyl carbons of the ester and aldehyde groups are the most deshielded, appearing far downfield. The six aromatic carbons will have signals in the typical aromatic range (120-150 ppm), with their exact shifts influenced by the attached functional groups (nitro, formyl, and carboxylate). The methyl carbon of the ester group will be the most shielded, appearing at the highest field.
While detailed experimental 2D-NMR data (like COSY and HMBC) is not widely published, such experiments would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CHO | ~10.3 | Singlet (s) |
| Ar-H | 7.5 - 8.5 | Multiplets (m) | |
| -OCH₃ | ~3.9 | Singlet (s) | |
| ¹³C NMR | C=O (Aldehyde) | ~188 | - |
| C=O (Ester) | ~165 | - | |
| Ar-C | 120 - 150 | - | |
| -OCH₃ | ~53 | - |
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and infer the structure of the compound. For this compound (C₉H₇NO₅), the exact molecular weight is 209.16 g/mol . scribd.com
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 u), the formyl group (-CHO, 29 u), or the nitro group (-NO₂, 46 u). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.
| m/z Value | Identity | Fragment Lost |
|---|---|---|
| 209 | [M]⁺ | - |
| 178 | [M - OCH₃]⁺ | -OCH₃ |
| 180 | [M - CHO]⁺ | -CHO |
| 163 | [M - NO₂]⁺ | -NO₂ |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound provides a fingerprint of the functional groups present. Certificates of Analysis confirm that the compound's IR spectrum conforms to its known structure. sigmaaldrich.comsigmaaldrich.com
Key expected absorption bands include:
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows two bands around 2850 cm⁻¹ and 2750 cm⁻¹.
C=O stretching: Two distinct carbonyl peaks are expected. The ester carbonyl stretch is typically found around 1720-1740 cm⁻¹, while the aldehyde carbonyl, being conjugated with the aromatic ring, appears at a slightly lower frequency, around 1700 cm⁻¹.
N-O stretching: The nitro group exhibits two strong characteristic bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-O stretching: The C-O stretches of the ester group are expected in the 1100-1300 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C-H Stretch | ~2850 and ~2750 |
| Ester | C=O Stretch | ~1725 |
| Aldehyde | C=O Stretch | ~1700 |
| Nitro | Asymmetric N-O Stretch | ~1530 |
| Nitro | Symmetric N-O Stretch | ~1350 |
| Ester | C-O Stretch | 1100 - 1300 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. The structure of this compound contains multiple chromophores—the nitro group, the formyl group, and the ester group conjugated with the benzene ring—which are expected to result in strong UV absorption.
The spectrum would likely be dominated by intense π → π* transitions associated with the extended conjugated system of the nitro-substituted aromatic ring. Weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups are also expected. While specific absorption maxima (λmax) are dependent on the solvent, the compound is expected to absorb significantly in the UV region, which is a property utilized for its detection in other methods like HPLC. google.com
Chromatographic Methods for Purity and Separation
Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile solid compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for a molecule of this polarity.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. pitt.edugoogle.com
Gas Chromatography (GC)
Gas Chromatography is a principal technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often specify the purity of this compound as greater than 97% or 98%, a value determined by GC analysis. cymitquimica.comsigmaaldrich.comsigmaaldrich.comachemblock.com The method is highly effective for separating isomers and other related nitroaromatic compounds that may be present as impurities from the synthesis process.
In a typical application, a sample is volatilized and passed through a capillary column, such as a CP-Sil-43CB column, using a carrier gas. nih.gov A flame ionization detector (FID) is commonly used for quantification. nih.gov The retention time, the time it takes for the compound to pass through the column, is a key identifier. For instance, the analysis of various methyl nitrobenzoate isomers shows distinct retention times, allowing for their separation and quantification. mnstate.educhegg.com The reliability and practicality of GC make it an indispensable tool for quality control in the production of this and related chemicals. nih.gov
| Parameter | Details | Reference |
| Application | Purity assessment and quantification | cymitquimica.comnih.gov |
| Typical Purity Level | >97-98% | cymitquimica.comsigmaaldrich.comsigmaaldrich.com |
| Column Example | CP-Sil-43CB capillary column (25 m x 0.32 mm i.d. x 0.2 µm) | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Analyte State | Must be thermally stable and volatile | |
| Key Measurement | Retention Time | mnstate.edu |
Table 1. Summary of Gas Chromatography (GC) Parameters for Nitroaromatic Compound Analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used, rapid, and cost-effective method for monitoring the progress of reactions that produce nitrobenzoate derivatives, identifying products, and assessing the purity of the resulting compounds. cram.comsouthalabama.educhegg.comresearchgate.net The technique involves spotting the sample on a silica (B1680970) gel plate, which is then placed in a developing chamber with a suitable eluent.
For the separation of methyl benzoate (B1203000) and its nitrated isomers, a common eluent system is a mixture of hexanes and ethyl acetate (B1210297), often in a 3:1 or 8:2 volume ratio. southalabama.eduacs.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). The distance traveled by each compound relative to the solvent front is measured as the Retention Factor (Rf), which is characteristic for a given compound and TLC system. For example, in a 3:1 hexanes:ethyl acetate system, methyl benzoate has a higher Rf value (0.76) than its more polar nitro-substituted derivatives like methyl 3-nitrobenzoate (0.51) and methyl 2-nitrobenzoate (B253500) (0.44). acs.org
| Compound | Rf Value (3:1 hexanes:ethyl acetate) | Reference |
| Methyl benzoate | 0.76 | acs.org |
| Methyl 4-nitrobenzoate (B1230335) | 0.55 | acs.org |
| Methyl 3-nitrobenzoate | 0.51 | acs.org |
| Methyl 2-nitrobenzoate | 0.44 | acs.org |
Table 2. Comparative Rf Values of Methyl Benzoate and its Nitrated Isomers on Silica Gel. acs.org
X-ray Crystallography for Solid-State Structure Determination (Relevant for related benzoates)
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of closely related nitrobenzoate structures provides significant insight into the expected molecular geometry and intermolecular interactions.
For example, the crystal structure of a related 4-nitrobenzoate derivative reveals a slightly twisted conformation. researchgate.net Studies on such compounds often detail key structural features like bond lengths, torsion angles, and intermolecular forces, such as weak π–π stacking interactions, which influence the packing of molecules in the crystal lattice. researchgate.net The PubChem database also contains a representative crystal structure for the related compound, methyl 3-nitrobenzoate, illustrating its solid-state conformation. nih.gov This information is invaluable for understanding the solid-state properties of these materials.
Advanced hyphenated techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, provide unparalleled sensitivity and specificity for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile compounds. In GC-MS, the separated components from the GC column are introduced directly into a mass spectrometer, which provides data on the mass-to-charge ratio of the compound and its fragments. This fragmentation pattern serves as a molecular fingerprint. For the related isomer, methyl 3-nitrobenzoate, mass spectrometry reveals a prominent peak for the molecular ion and characteristic fragment ions. nih.govchemicalbook.com
| Compound | Instrument Type | Ionization Mode | Top 5 m/z Peaks (relative intensity) | Reference |
| Methyl 3-nitrobenzoate | JEOL JMS-01-SG (EI-B) | Positive | 150 (99.99), 104 (38.30), 76 (37.20), 151 (30), 50 (29.50) | nih.gov |
| Methyl 4-nitrobenzoate | NIST Main Library | EI | 150, 181, 104 | nih.gov |
Table 3. GC-MS Fragmentation Data for Related Methyl Nitrobenzoate Isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. However, many nitroaromatic compounds are neutral and exhibit poor ionization efficiency, making direct LC-MS detection challenging. rsc.org A successful strategy to overcome this involves chemical derivatization. For instance, the nitro group can be reduced to an amino group using reagents like zinc dust and ammonium (B1175870) formate. rsc.org This derivatization introduces an ionizable functional group, significantly enhancing MS detection sensitivity and allowing for the determination of trace levels of nitroaromatic impurities in complex matrices. rsc.org
Applications in Complex Molecule Synthesis and Materials Science
A Key Intermediate for Bioactive Compounds
The strategic placement of reactive functional groups on the aromatic ring of Methyl 3-formyl-4-nitrobenzoate makes it an invaluable starting material for constructing intricate molecular architectures. sigmaaldrich.comechemi.com This has led to its extensive use in the synthesis of compounds with significant biological activity.
Precursor for Pharmaceutical Agents and Drug Discovery
The quest for novel therapeutic agents has positioned this compound as a key player in medicinal chemistry. nih.gov Its utility spans across different therapeutic areas, enabling the creation of innovative drug candidates.
This compound is instrumental in the synthesis of Neoseptin analogs, a class of compounds identified as agonists of Toll-like receptor 4 (TLR4). nih.gov TLR4 plays a crucial role in the innate immune system, and its activation can lead to enhanced immune responses. In the synthesis of these analogs, this compound undergoes a Wittig reaction to introduce a substituted styrene (B11656) moiety. nih.gov Subsequent steps, including methyl ester hydrolysis, coupling with an amino acid derivative, and reduction of the nitro group, yield the final Neoseptin analogs. nih.gov The formyl group of the initial compound is a key handle for introducing the necessary structural diversity in these potent immune modulators. nih.govgoogle.com
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. While direct synthesis of Niraparib analogs from this compound is not explicitly detailed in the provided search results, a related compound, Methyl 3-formyl-2-nitrobenzoate, is highlighted as a reagent in the synthesis of PARP inhibitors and an intermediate for Niraparib. chemicalbook.com This suggests that nitro- and formyl-substituted benzoates are valuable scaffolds for creating the core structures of PARP inhibitors. The general strategy involves utilizing the functional groups on the benzene (B151609) ring to build the complex heterocyclic systems characteristic of many PARP inhibitors. nih.gov
Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamines, and its inhibitors are used in the treatment of Parkinson's disease. medchemexpress.com While the direct use of this compound in the synthesis of known COMT inhibitors is not explicitly stated in the provided results, the structural motifs present in this compound are relevant to the design of such inhibitors. Many COMT inhibitors feature a nitrocatechol core. The nitro and formyl groups of this compound could be chemically transformed into the hydroxyl groups necessary for a catechol structure, and the formyl group can be a precursor to other functionalities.
B-cell lymphoma 2 (BCL-2) is a protein that regulates cell death, and its inhibitors are a promising class of anti-cancer drugs. The derivatization of compounds using this compound can lead to the development of BCL-2 inhibitors. The aldehyde function allows for the introduction of various side chains and heterocyclic systems through reactions like reductive amination or condensation, enabling the exploration of structure-activity relationships to optimize binding to the BCL-2 protein.
Building Block for Agrochemicals
The application of this compound extends beyond pharmaceuticals into the field of agrochemicals. The reactive nature of its functional groups allows for its incorporation into novel pesticides and herbicides. The nitro group, in particular, is a common feature in many agrochemical compounds, contributing to their biological activity. The formyl and ester groups provide convenient points for modification to fine-tune the efficacy, selectivity, and environmental profile of the resulting agrochemical products.
Synthesis of Specialty Chemicals
The trifunctional nature of this compound makes it a versatile precursor in multi-step organic synthesis for the production of specialty chemicals. The aldehyde group, the nitro moiety, and the ester can be selectively targeted to build molecular complexity.
Derivatives of formyl-nitrobenzoates are recognized as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . For instance, a related isomer, methyl 3-formyl-2-nitrobenzoate, is used as a reagent in the synthesis of PARP (poly(ADP-ribose) polymerase) inhibitors, which are targeted cancer therapeutics chemicalbook.com. The reactive functional groups on these types of molecules allow for a wide range of chemical modifications and coupling reactions to form larger, more intricate aromatic compounds .
The aldehyde is susceptible to nucleophilic attack and condensation reactions, the nitro group can be reduced to an amine for further derivatization, and the ester can be hydrolyzed or transesterified. This multi-functionality allows chemists to use the molecule as a scaffold, introducing new functionalities in a controlled manner to create high-value, specialized chemical products.
Contributions to Advanced Materials and Functional Molecules
The distinct electronic properties conferred by the nitro and formyl substituents make this compound a molecule of interest for the design of advanced materials and functional molecules with specific optical, electronic, or structural properties.
Applications in Polymer Chemistry
While specific polymerization applications for this compound are not extensively documented, its structure suggests potential uses in polymer science. Benzoate (B1203000) derivatives can act as monomers or be incorporated as additives to modify polymer properties .
The aldehyde functionality is particularly useful in polymer chemistry, as it can readily participate in reactions like Schiff base formation . This allows the molecule to be integrated into polymer backbones or attached as a pendant group, potentially influencing the polymer's thermal stability, solubility, or mechanical properties. Its use as a polymer additive could enhance certain characteristics of the final material through chemical modification .
| Functional Group | Potential Role in Polymer Chemistry |
| Benzoate Ester | Can act as a monomer unit in polyesters. |
| Aldehyde | Enables covalent bonding to polymer chains via reactions like Schiff base formation . |
| Nitro Group | Modifies the electronic properties and polarity of the resulting polymer. |
Development of Optoelectronic Materials
Nitroaromatic compounds are a significant class of molecules in the field of materials science, particularly for optoelectronics. escholarship.org The defining feature of these compounds is the strongly electron-withdrawing nature of the nitro group (-NO₂), which has a profound effect on the electronic structure of the aromatic ring. rsc.orgrsc.orgnih.gov This property is crucial for developing n-type organic semiconductors, materials that conduct negative charges (electrons). rsc.org
Historically, nitroaromatics were often considered non-fluorescent due to rapid non-radiative decay from their excited states. rsc.org However, recent research has challenged this assumption, demonstrating that many nitroaromatics can indeed fluoresce, and their emission properties can be tuned by modifying their molecular structure. rsc.org This renewed interest opens pathways for using nitro-substituted compounds in light-emitting applications. rsc.org
The key advantages of using the nitro group in functional materials include:
Strong Electron-Withdrawing Ability: It significantly lowers the energy levels of molecular orbitals, facilitating electron injection and transport. rsc.org
High Reduction Potentials: Nitro groups can induce positive shifts in the reduction potentials of aromatic systems by more than 1 volt, a much stronger effect than that of other common electron-withdrawing groups like nitriles or carbonyls. rsc.org
Tunability: The electronic and optical properties can be readily modified through synthetic chemistry. rsc.org
This compound, as a member of the nitroaromatic family, possesses the core features required for potential application in optoelectronic devices like organic field-effect transistors (OFETs) and sensors. rsc.orgmdpi.com
Supramolecular Chemistry and Crystal Engineering
Crystal engineering is a field focused on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net The functional groups on this compound—the ester, the aldehyde, and the nitro group—are all capable of participating in specific, directional, non-covalent interactions.
Studies on related nitrobenzoate molecules provide insight into the potential for this compound in this area:
Hydrogen Bonding: In the crystal structure of methyl 4-nitrobenzoate (B1230335), weak intermolecular C-H···O hydrogen bonds link adjacent molecules. researchgate.netnih.gov Similar interactions involving the aldehyde, ester, and nitro oxygen atoms are expected for this compound, guiding its self-assembly into predictable patterns.
Parallel Stacking: The flat, planar nature of the aromatic ring in nitrobenzoates can promote π–π stacking interactions. researchgate.net The parallel arrangement of molecules in the crystal lattice of methyl 4-nitrobenzoate, for example, leads to anisotropic properties that have been exploited to create terahertz polarizers. researchgate.net
Network Formation: The application of supramolecular concepts allows for the self-assembly of molecular components into well-defined one-, two-, or three-dimensional networks. researchgate.net The multiple polar groups on this compound make it an excellent candidate for forming such ordered assemblies through a combination of hydrogen bonding and other weak interactions.
The ability to direct the organization of molecules in the solid state is fundamental to creating materials with tailored functions, and the specific substitution pattern of this compound makes it a promising target for supramolecular design. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Methodologies
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of nitrobenzoic acids and their derivatives exist, the development of specific asymmetric methodologies for methyl 3-formyl-4-nitrobenzoate remains a crucial area for future research. fishersci.com The creation of chiral centers would typically involve reactions targeting the formyl group.
Future work should focus on developing enantioselective reactions, such as:
Asymmetric additions to the carbonyl group: This could involve the use of chiral catalysts or reagents to produce chiral alcohols.
Asymmetric C-H functionalization: Directly introducing chiral substituents onto the aromatic ring would be a highly innovative approach.
Successfully developing these methodologies would provide access to a new class of chiral building blocks, significantly expanding the utility of this compound in the synthesis of complex, stereochemically defined target molecules.
Investigation of Novel Catalytic Systems
Catalysis is key to developing efficient, selective, and sustainable chemical processes. For this compound, future research should investigate novel catalytic systems to control the reactivity of its functional groups. A primary challenge is the selective transformation of one group in the presence of others.
Promising areas of investigation include:
Selective Nitro Group Reduction: The development of catalysts that can selectively reduce the nitro group to an amine without affecting the formyl or ester functionalities is highly desirable. Systems like magnetically separable maghemite-supported gold nanocatalysts (nanocat-Fe-Au) have shown excellent activity and selectivity in the reduction of other aromatic nitro compounds and could be adapted for this purpose. rsc.org Such catalysts offer the advantage of being easily recoverable and reusable, aligning with green chemistry principles. rsc.org
Catalytic Oxidation/Reduction of the Formyl Group: Exploring catalysts for the selective oxidation of the formyl group to a carboxylic acid or its reduction to a hydroxymethyl group would create new synthetic pathways.
Novel Nitration Catalysts: Research into milder and more regioselective nitration catalysts, such as Ni(CH3COO)2·4H2O which has been used for dinitronaphthalene synthesis, could lead to more efficient syntheses of the parent compound itself. researchgate.net
The table below summarizes potential catalysts for exploration.
Table 1: Potential Catalytic Systems for Investigation
| Catalyst System | Target Transformation | Potential Advantages |
|---|---|---|
| Maghemite-supported Gold (nanocat-Fe-Au) | Selective reduction of nitro group | High activity and selectivity, magnetic separability, reusability rsc.org |
Exploration of Bio-orthogonal and Click Chemistry Applications
Bio-orthogonal chemistry and click chemistry refer to reactions that can occur in complex biological environments without interfering with native processes. wikipedia.orgaurigeneservices.com These reactions are powerful tools for drug discovery, chemical biology, and materials science. wikipedia.orgnih.gov this compound, while not directly a "click" reagent, is a prime candidate for modification into one.
Future research could focus on converting the existing functional groups into bio-orthogonal handles:
The formyl group can be reacted with aminooxy or hydrazine-containing molecules to form stable oxime or hydrazone linkages.
The nitro group can be reduced to an amine, which can then be readily converted into an azide (B81097) or alkyne.
These modified derivatives could then participate in powerful click reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole linkages. organic-chemistry.orgnih.gov This would enable the use of this compound derivatives in applications like:
Labeling and tracking of biomolecules in living cells. nih.gov
Synthesis of novel pharmaceutical agents. nih.gov
Development of advanced diagnostic tools.
The modular nature of click chemistry allows for the rapid assembly of complex molecules from simpler, functionalized building blocks. organic-chemistry.org
Expansion into Materials Science and Nanotechnology
The unique chemical structure of this compound makes it an attractive candidate for applications in materials science and nanotechnology. The aromatic ring provides rigidity, while the functional groups offer multiple points for polymerization or attachment to surfaces.
Unexplored avenues include:
Polymer Synthesis: The compound could be modified to act as a monomer for the creation of novel polymers with tailored properties, such as thermal stability, conductivity, or optical activity. For example, converting the formyl and nitro groups into other reactive sites could enable its use in step-growth polymerization.
Surface Functionalization: Derivatives of the molecule could be used to modify the surfaces of materials, including nanoparticles and silicon wafers. nih.gov This could be achieved using techniques like photoclick chemistry to create patterned surfaces with specific chemical properties. nih.gov
Nanomaterial Development: The molecule could serve as a precursor for the synthesis of functionalized nanoparticles or as a component in metal-organic frameworks (MOFs). The use of magnetically separable nanocatalysts for transformations of related compounds already points to a synergy between nitroaromatic chemistry and nanotechnology. rsc.org
Advanced Mechanistic Studies and Reaction Pathway Mapping
A deep understanding of reaction mechanisms is fundamental to optimizing chemical transformations. For this compound, detailed mechanistic studies are needed to fully harness its synthetic potential. The interplay between its three functional groups can lead to complex reaction pathways that require careful mapping.
Future research should employ a combination of experimental and computational techniques to:
Elucidate the step-by-step mechanism of key reactions, such as the selective reduction of the nitro group or the addition of nucleophiles to the formyl group.
Identify and characterize reaction intermediates and transition states.
Understand the factors that control regioselectivity and stereoselectivity.
Develop kinetic models to predict reaction outcomes under different conditions.
Computational Design of Derivatives with Tailored Properties
Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized in the lab. Methods like Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of this compound and its potential derivatives. researchgate.net
Future computational studies should focus on:
In Silico Screening: Designing and evaluating a virtual library of derivatives to identify candidates with desired electronic, optical, or biological properties.
Reactivity Prediction: Using calculations of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) to predict the most reactive sites of the molecule and guide synthetic efforts. researchgate.net
Property-Oriented Design: Tailoring the structure of derivatives to achieve specific outcomes, such as tuning the absorption spectrum for photosensitive materials or optimizing the binding affinity for a biological target.
This "design-before-synthesis" approach can significantly accelerate the discovery of new materials and molecules with valuable applications, as demonstrated by studies on related complex organic compounds. researchgate.net
Sustainable Synthesis and Process Intensification
The principles of green chemistry aim to reduce the environmental impact of chemical processes. snu.ac.kr Future research on this compound should prioritize the development of sustainable synthetic methods.
Key areas for improvement include:
Greener Reagents and Solvents: Replacing hazardous reagents and solvents with more environmentally benign alternatives. imist.marsc.org For instance, developing nitration processes that avoid harsh acids or using water as a solvent where possible. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. snu.ac.kr
Recyclable Catalysts: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused for multiple reaction cycles, reducing both cost and waste. rsc.org
Process Intensification: Moving from traditional batch processing to continuous flow manufacturing. Flow chemistry can offer improved safety, better temperature control, higher yields, and easier scalability.
By integrating these principles, the synthesis and utilization of this compound can be made more efficient, cost-effective, and environmentally friendly.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 3-formyl-4-nitrobenzoate, and how can reaction progress be monitored?
- Methodology : The synthesis typically involves nitration and formylation steps. For example, methyl 4-formylbenzoate derivatives can be synthesized via controlled nitration using HNO₃/H₂SO₄ under low-temperature conditions (0–5°C) to avoid over-nitration. Reaction progress is monitored using TLC (silica gel F254 plates, hexane/EtOAc eluent) and IR spectroscopy to track the appearance of the nitro (1520–1350 cm⁻¹) and formyl (1724–1690 cm⁻¹) stretches .
- Critical Parameters : Maintain stoichiometric control of nitrating agents to prevent di-nitration byproducts. Reflux conditions (e.g., SOCl₂ for esterification) require anhydrous environments .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key signals include the formyl proton (δ ~10.06 ppm, singlet) and ester methyl group (δ ~3.93 ppm). The aromatic protons adjacent to nitro and formyl groups show deshielding (δ 8.16–7.97 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (1724 cm⁻¹), formyl (1707 cm⁻¹), and nitro (1520 cm⁻¹) groups .
- HRMS : Validate molecular weight (C₉H₇NO₅, [M+H]+ = 210.04) with <2 ppm error .
Advanced Research Questions
Q. How can X-ray crystallography elucidate molecular geometry and intermolecular interactions of this compound?
- Crystallographic Workflow : Use SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement parameters. Dihedral angles between aromatic rings (e.g., ~4.96° in related esters) reveal steric or electronic effects .
- Hydrogen Bonding Analysis : Graph-set analysis (e.g., R₃³(15) motifs) identifies non-classical C–H⋯O interactions influencing crystal packing .
Q. What strategies mitigate byproduct formation during nitration or formylation?
- Byproduct Control :
- Use ZnCl₂/NaBH₃CN for reductive amination to suppress aldol condensation byproducts .
- Optimize nitration stoichiometry (e.g., 1.1 equiv HNO₃) to minimize di-nitrated impurities .
- Purification : Column chromatography (10–20% EtOAc/hexane) resolves polar byproducts, validated by TLC .
Q. How do substituent positions influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The nitro group (meta to formyl) deactivates the ring, directing electrophilic attacks to specific positions. DFT calculations (e.g., Mulliken charges) predict reactivity trends .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states in nucleophilic acyl substitutions .
Q. How can computational methods predict stability or reactivity in different solvents?
- Molecular Dynamics (MD) : Simulate solvation shells using Gaussian or ORCA. High dielectric solvents (e.g., DMSO) stabilize the nitro group’s dipole, reducing decomposition risks .
- DFT Studies : Calculate HOMO-LUMO gaps to assess susceptibility to oxidation or hydrolysis .
Methodological Best Practices
Q. What safety precautions are essential when handling this compound?
- Explosivity Risks : Avoid high temperatures (>50°C) and direct sunlight. Use spark-free equipment during scale-up .
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Handle in fume hoods with blast shields for nitration steps .
Q. How to resolve conflicting crystallographic data from different refinement software?
- Validation Tools : Cross-check SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry. Compare R-factor convergence (<5% discrepancy) .
- Data Contradictions : If anisotropic displacement parameters differ between WinGX and Olex2, prioritize datasets with higher completeness (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
